4-Bromo-2-(1-carboxycyclopropyl)benzoic acid
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Overview
Description
4-Bromo-2-(1-carboxycyclopropyl)benzoic acid is an organic compound with the molecular formula C11H9BrO4 It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a carboxycyclopropyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-(1-carboxycyclopropyl)benzoic acid using bromine or a brominating agent under controlled conditions to achieve the desired substitution at the 4-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(1-carboxycyclopropyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the carboxycyclopropyl group.
Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of corresponding alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidation states of the carboxycyclopropyl group .
Scientific Research Applications
4-Bromo-2-(1-carboxycyclopropyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1-carboxycyclopropyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxycyclopropyl group play crucial roles in binding to these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorobenzoic acid
- 4-Bromo-2-methylbenzoic acid
- 4-Bromo-2-nitrobenzoic acid
Uniqueness
4-Bromo-2-(1-carboxycyclopropyl)benzoic acid is unique due to the presence of the carboxycyclopropyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall functionality in various applications .
Properties
IUPAC Name |
4-bromo-2-(1-carboxycyclopropyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c12-6-1-2-7(9(13)14)8(5-6)11(3-4-11)10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGUCALZSNJCTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)Br)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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